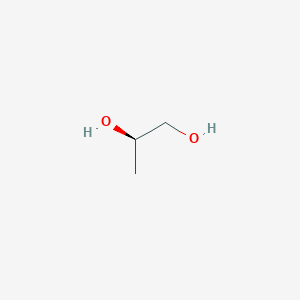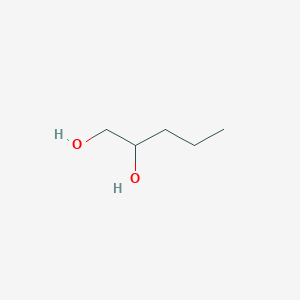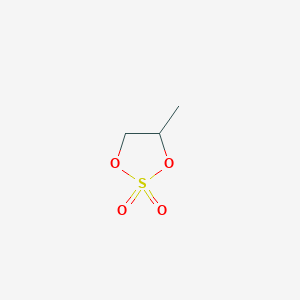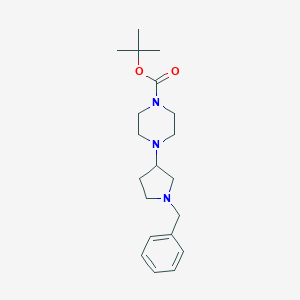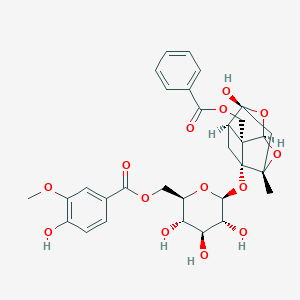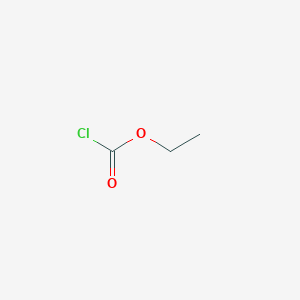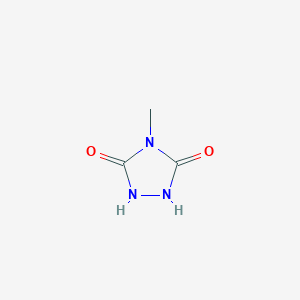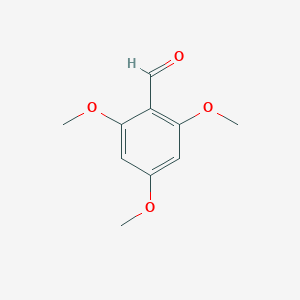
4-アミノ-1-ブタノール
概要
説明
It is a versatile compound with a molecular formula of C4H11NO and a molar mass of 89.138 g·mol−1 . This compound is known for its hydrophilic nature and is used in various chemical and biological applications.
科学的研究の応用
4-Amino-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of cyclic amines and other nitrogen-containing compounds .
Biology: The compound serves as a precursor to neurotransmitters like GABA, making it valuable in studies related to neurochemistry and brain function .
Medicine: 4-Amino-1-butanol is used in the synthesis of pharmaceuticals and as a linker in the development of drug delivery systems .
Industry: It is employed in the production of polymers, surfactants, and other industrial chemicals due to its hydrophilic properties .
作用機序
Biochemical Pathways
4-Amino-1-butanol can be prepared by microbiological methods. It has been reported that a metabolically engineered Corynebacterium glutamicum harboring a newly designed pathway comprising a putrescine (PUT) aminotransferase (encoded by ygjG) and an aldehyde dehydrogenase (encoded by yqhD) from Escherichia coli, can convert PUT to 4AB .
Result of Action
It has been used as a linker in the synthesis of highly branched poly (β-amino esters) (hpaes) for gene delivery . It has also been used as a side chain to modulate antimicrobial and hemolytic activities of copolymers .
Action Environment
The stability and efficacy of 4-Amino-1-butanol can be influenced by environmental factors. It has been noted that 4-Amino-1-butanol needs to be stored in a dry and room temperature environment, away from acidic volatiles . It also has a certain degree of hygroscopicity .
生化学分析
Biochemical Properties
4-Amino-1-butanol has been used in the synthesis of highly branched poly(β-amino esters)(HPAEs) for gene delivery . It acts as a linker in this process, interacting with various enzymes and proteins to facilitate the formation of the polymeric structure .
Cellular Effects
The cellular effects of 4-Amino-1-butanol are primarily observed in its role as a side chain to modulate antimicrobial and hemolytic activities of copolymers . It has also been used in the total synthesis of (+)-fawcettimine, (+)-fawcettidine, and (−)-lycojapodine A .
Molecular Mechanism
The molecular mechanism of 4-Amino-1-butanol involves its interaction with other molecules in the formation of complex structures. For instance, in the synthesis of poly(β-amino esters), 4-Amino-1-butanol acts as a linker, facilitating the formation of the polymeric structure .
Temporal Effects in Laboratory Settings
It is known that the compound plays a crucial role in the synthesis of complex structures over time .
Metabolic Pathways
4-Amino-1-butanol is involved in the synthesis of poly(β-amino esters), acting as a linker in the formation of these complex structures . This suggests that it interacts with enzymes and cofactors involved in polymer synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 4-Amino-1-butanol can be synthesized through several methods. One common method involves the reduction of gamma-aminobutyraldehyde using aldehyde reductase . Another method includes the microbiological production from glucose by metabolically engineered Corynebacterium glutamicum . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, 4-Amino-1-butanol is often produced through chemical synthesis involving the reduction of intermediates such as gamma-aminobutyraldehyde. The process may involve the use of solvents like ethanol and reagents such as oxammonium hydrochloride and pyridine . The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.
化学反応の分析
4-Amino-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gamma-aminobutyric acid (GABA) through the action of aldehyde dehydrogenases .
Reduction: It can be reduced to form gamma-aminobutyraldehyde, which is an intermediate in the synthesis of GABA .
Substitution: 4-Amino-1-butanol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, leading to the formation of various derivatives .
Common Reagents and Conditions:
Oxidation: Aldehyde dehydrogenases
Reduction: Aldehyde reductase
Substitution: Various nucleophiles and electrophiles
Major Products:
- Gamma-aminobutyric acid (GABA)
- Gamma-aminobutyraldehyde
- Various substituted derivatives
類似化合物との比較
4-Amino-1-butanol is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a variety of chemical reactions. Similar compounds include:
2-Amino-1-butanol: Differing in the position of the amino group, it has distinct reactivity and applications.
1,4-Butanediol: An analogue that is structurally related but lacks the amino group, used primarily as an industrial solvent.
Gamma-aminobutyric acid (GABA): The end product of 4-Amino-1-butanol metabolism, serving as a key neurotransmitter in the brain.
These compounds share some chemical properties but differ significantly in their biological roles and industrial applications.
特性
IUPAC Name |
4-aminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFRQYKZFKYQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158027 | |
| Record name | 4-Aminobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13325-10-5 | |
| Record name | 4-Amino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13325-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013325105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Amino-1-butanol?
A1: The molecular formula of 4-Amino-1-butanol is C4H11NO, and its molecular weight is 89.14 g/mol.
Q2: Is there any spectroscopic data available for 4-Amino-1-butanol?
A2: Yes, researchers have characterized 4-Amino-1-butanol using various spectroscopic techniques. For example, [] utilized 31P NMR to analyze the phase behavior of unsaturated phosphatidylethanolamine analogues synthesized with 4-Amino-1-butanol. Additionally, [] employed MALDI-TOF/TOF-MS/MS to determine the sequence and structure of poly(ester amide)s synthesized from 4-Amino-1-butanol and sebacic acid.
Q3: How does 4-Amino-1-butanol perform in the formation of polymer multilayers?
A3: Research suggests that 4-Amino-1-butanol can be effectively utilized in the layer-by-layer assembly of thin films. [] employed 4-Amino-1-butanol to functionalize surfaces coated with crosslinked polymer multilayers for the in situ synthesis of oligonucleotide arrays. These films exhibited robustness and withstood multiple chemical processing steps without significant degradation.
Q4: Can 4-Amino-1-butanol be used in organic synthesis?
A4: Yes, 4-Amino-1-butanol serves as a valuable reagent in organic synthesis. For instance, [] employed 4-Amino-1-butanol in the synthesis of leonurine intermediates, specifically N,N'-di(tert-butoxycarbonyl)-guanidinylbutanol. The reaction with N,N'-di(tertbutoxycarbonyl)-S-methylisothiourea, facilitated by Mukaiyama's reagent and triethylamine, yielded the desired intermediate with high purity.
Q5: Have there been any computational studies on 4-Amino-1-butanol?
A5: Yes, researchers have used computational methods to investigate the properties of 4-Amino-1-butanol. [] employed ab initio molecular dynamics simulations to study the transport of CO2 through humidified facilitated transport membranes containing 4-Amino-1-butanol as a carrier molecule. These simulations provided valuable insights into the molecular mechanism of CO2 permeation in such membranes.
Q6: How does the position of the amino group influence the cytotoxicity of amino alcohols?
A6: Research suggests that the position of the amino group does not significantly impact the cytotoxicity of amino alcohols. [] observed similar NI50 values for D-(+)-2-amino-1-propanol, 3-amino-1-propanol, and the L-, D-, or DL- forms of 1-amino-2-propanol, indicating that the position of the amino group had minimal influence on their cytotoxicities.
Q7: Are there any strategies to enhance the bioavailability of 4-Amino-1-butanol-derived compounds?
A7: Yes, researchers have explored strategies to improve the bioavailability of compounds incorporating 4-Amino-1-butanol. [] designed and synthesized albendazole-bile acid derivatives (ABZ-BA), utilizing 4-Amino-1-butanol as a linker, to enhance the bioavailability of albendazole, an anti-parasitic drug. The ABZ-BA exhibited significantly higher bioavailability compared to albendazole alone, attributed to its amorphous state and interaction with bile acid transporters.
Q8: What is known about the cytotoxicity of 4-Amino-1-butanol and related amino alcohols?
A8: Studies have investigated the cytotoxic effects of 4-Amino-1-butanol and other amino alcohols. [] evaluated the cytotoxicity of 12 amino alcohols, including 4-Amino-1-butanol, on rat hepatoma-derived Fa32 cells. They found that the cytotoxicity varied depending on factors such as chain length and the presence of additional functional groups. Their results indicated that most of the tested amino alcohols interacted with glutathione and generated oxygen free radicals, contributing to their toxicity.
Q9: Can 4-Amino-1-butanol be incorporated into polymeric nanoparticles for drug delivery?
A9: Yes, 4-Amino-1-butanol has proven valuable in synthesizing polymers for nanoparticle-based drug delivery. [] explored the potential of poly(β-amino ester) nanoparticles incorporating 4-Amino-1-butanol for delivering reprogramming factors to generate human induced pluripotent stem cells (hiPSCs). Their research highlighted the potential of 4-Amino-1-butanol-containing polymers for developing safe and efficient nonviral gene delivery systems.
Q10: Is 4-Amino-1-butanol considered biocompatible and biodegradable?
A10: While further research is needed to fully understand its biocompatibility and biodegradability profile, 4-Amino-1-butanol is used in the synthesis of biodegradable polymers. [] employed 4-Amino-1-butanol in the synthesis of biodegradable poly(β-amino ester)s (PBAEs) for gene delivery applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)

